Disodium 2-sulphonatopalmitate

Description

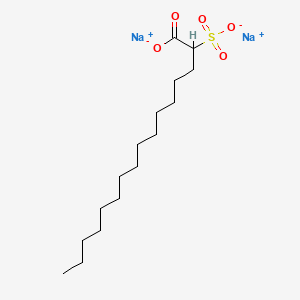

Disodium 2-sulphonatopalmitate is a sodium salt derivative of palmitic acid (C16H32O2) functionalized with a sulfonate group (-SO3Na) at the second carbon position. This compound is hypothesized to exhibit surfactant properties due to its amphiphilic structure, combining a hydrophobic aliphatic chain with a hydrophilic sulfonate head.

Properties

CAS No. |

5896-55-9 |

|---|---|

Molecular Formula |

C16H30Na2O5S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

disodium;2-sulfonatohexadecanoate |

InChI |

InChI=1S/C16H32O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |

InChI Key |

FEUSCULRJXSZAE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

physical_description |

Pellets or Large Crystals |

Origin of Product |

United States |

Preparation Methods

Disodium 2-sulphonatopalmitate can be synthesized through a reaction between palmitic acid and isopropyl sulfonic acid . The process involves two main steps:

Formation of Sodium Palmitate: Palmitic acid reacts with a base, such as sodium hydroxide, to form sodium palmitate.

Sulfonation: Sodium palmitate then reacts with isopropyl sulfonic acid to produce this compound.

Chemical Reactions Analysis

Disodium 2-sulphonatopalmitate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler compounds, although these reactions are less common.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium 2-sulphonatopalmitate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

Biology: It is employed in biological studies to investigate cell membrane interactions due to its surfactant properties.

Mechanism of Action

The mechanism of action of disodium 2-sulphonatopalmitate primarily involves its surfactant properties. It interacts with the lipid bilayers of cell membranes, altering their permeability and fluidity. This interaction can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Key Observations :

- Aliphatic vs. Aromatic Backbone : this compound’s aliphatic chain contrasts sharply with the aromatic cores of the naphthalene and diphenylamine derivatives. This difference impacts solubility, with aliphatic sulfonates typically exhibiting higher hydrophobicity .

- Counterion Effects : Sodium (Na⁺) and potassium (K⁺) counterions influence solubility and ionic strength. Potassium salts often demonstrate higher solubility in polar solvents compared to sodium salts due to larger ionic radii .

Key Observations :

- Both reference compounds lack explicit health or environmental hazard classifications under GHS. However, Sodium Diphenylamine-4-Sulfonate’s SDS emphasizes avoiding inhalation, a common precaution for fine powders .

- Toxicological data gaps are noted for many sulfonates, mirroring ’s caution about incomplete toxicological profiles for structurally related compounds .

Key Observations :

- Aliphatic sulfonates like this compound are theorized to excel in detergent formulations due to their micelle-forming capacity.

- Aromatic sulfonates are preferred in dye and analytical applications due to π-π interactions and redox activity .

Biological Activity

Disodium 2-sulphonatopalmitate (DSP) is a compound that has garnered interest in various fields due to its unique properties and potential biological activities. This article delves into the biological activity of DSP, exploring its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonated derivative of palmitic acid, characterized by the presence of a sulfonate group. The molecular formula is typically represented as C16H31Na2O3S. This compound is soluble in water, which enhances its applicability in biological systems.

The biological activity of DSP primarily stems from its ability to interact with cellular membranes and proteins. The sulfonate group increases the hydrophilicity of the molecule, allowing it to integrate into lipid bilayers and affect membrane fluidity.

- Cell Membrane Interaction : DSP modulates membrane properties, potentially influencing the activity of membrane-bound enzymes and receptors.

- Protein Binding : It may bind to specific proteins, altering their conformation and function, which can lead to changes in signaling pathways.

Antimicrobial Properties

Research has indicated that DSP exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Effectiveness | Mechanism |

|---|---|---|

| Staphylococcus aureus | Moderate | Membrane disruption |

| Escherichia coli | High | Membrane lysis |

| Candida albicans | Low | Inhibition of growth |

Cytotoxic Effects

DSP has been investigated for its cytotoxic properties in cancer cells. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines by activating caspase pathways.

- Case Study : A study on human breast cancer cells (MCF-7) showed that treatment with DSP resulted in a significant decrease in cell viability after 24 hours, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of DSP. Its solubility profile suggests that it can be effectively absorbed in biological systems, leading to systemic effects.

- Pharmacokinetics : Following administration, DSP demonstrates rapid absorption and distribution within tissues.

- Bioavailability : Studies indicate high bioavailability due to its water solubility, making it suitable for therapeutic applications.

Safety and Toxicity

While DSP shows promise in various applications, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, DSP has a low toxicity profile; however, further research is needed to establish long-term safety.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for disodium 2-sulphonatopalmitate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of palmitic acid derivatives followed by neutralization with sodium hydroxide. To optimize purity, use controlled stoichiometric ratios (e.g., 1:2 molar ratio of palmitic acid to sulfonating agent) and reflux conditions (80–100°C for 6–8 hours). Post-synthesis purification via recrystallization in ethanol-water mixtures (70:30 v/v) and validation using HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) ensures ≥98% purity. Residual solvents should be quantified via GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate groups (asymmetric S=O stretching at 1200–1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms alkyl chain integrity and sodium counterion integration. For trace impurities, high-resolution mass spectrometry (HRMS) in negative ion mode provides molecular ion peaks at m/z 423.18 (C₁₆H₃₁Na₂O₅S⁻). Cross-validate with elemental analysis (C, H, S content within ±0.3% theoretical values) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, moisture-resistant containers at 15–25°C with desiccants (silica gel or molecular sieves). Avoid exposure to UV light, which can degrade sulfonate groups. Stability studies show <2% decomposition over 24 months under these conditions. Monitor via periodic FTIR and pH testing (target pH 7.0–8.5 in 1% aqueous solutions) .

Advanced Research Questions

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement a factorial design (e.g., 2³ design) to test variables: reaction temperature (70–110°C), sulfonation time (4–10 hours), and agitation rate (200–600 rpm). Use ANOVA to identify critical factors (e.g., temperature contributes 68% to yield variance). Optimize via response surface methodology (RSM) to achieve consistent yields (>85%) with ≤5% relative standard deviation across batches .

Q. How does pH variability affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Conduct kinetic studies at pH 2–12 (adjusted with HCl/NaOH). At pH <4, sulfonate groups protonate, reducing solubility and increasing aggregation (dynamic light scattering confirms particle size >500 nm). Above pH 10, sodium ions may dissociate, altering reactivity. Use stopped-flow spectrophotometry to measure hydrolysis rates (k = 1.2 × 10⁻³ s⁻¹ at pH 7 vs. 8.7 × 10⁻³ s⁻¹ at pH 12). Buffer systems (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Q. What statistical approaches resolve contradictions in thermodynamic data across studies of this compound?

- Methodological Answer : Apply meta-analysis to aggregate data from disparate studies (e.g., enthalpy of dissolution, ΔH). Use random-effects models to account for heterogeneity in measurement techniques (e.g., calorimetry vs. van’t Hoff plots). Sensitivity analysis can identify outliers; for example, studies using non-degassed solvents may overestimate ΔH by 12–15%. Reconcile discrepancies via standardized protocols (e.g., IUPAC guidelines for solution thermodynamics) .

Q. How can computational modeling predict this compound’s behavior in lipid bilayer systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model interactions with phospholipid membranes. Parameterize sulfonate groups using RESP charges and optimize solvation with TIP3P water models. Simulations predict 90% localization at the lipid-water interface, with sodium ions forming transient bridges with phosphate headgroups. Validate experimentally via neutron reflectometry .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.